molecular formula C9H9ClN2O4S B2364321 ((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine CAS No. 1024497-93-5

((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine

Cat. No.: B2364321
CAS No.: 1024497-93-5
M. Wt: 276.69
InChI Key: DSYSCGDVEQXZJR-UHFFFAOYSA-N
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Description

((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine is a chemical compound with the molecular formula C9H9ClN2O4S and a molecular weight of 276.7 g/mol It is characterized by the presence of a cyclopropylamine group attached to a sulfonyl group, which is further connected to a 4-chloro-2-nitrophenyl moiety

Scientific Research Applications

((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine has several applications in scientific research, including:

Preparation Methods

The synthesis of ((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine typically involves multiple steps, starting with the preparation of the 4-chloro-2-nitrophenyl sulfonyl chloride intermediate. This intermediate is then reacted with cyclopropylamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction is carried out at low temperatures to ensure high yield and purity .

Chemical Reactions Analysis

((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of ((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, leading to the modulation of biochemical pathways. For example, the nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects .

Comparison with Similar Compounds

((4-Chloro-2-nitrophenyl)sulfonyl)cyclopropylamine can be compared with other similar compounds, such as:

Properties

IUPAC Name

4-chloro-N-cyclopropyl-2-nitrobenzenesulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9ClN2O4S/c10-6-1-4-9(8(5-6)12(13)14)17(15,16)11-7-2-3-7/h1,4-5,7,11H,2-3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSYSCGDVEQXZJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NS(=O)(=O)C2=C(C=C(C=C2)Cl)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9ClN2O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.70 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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